Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate
Overview
Description
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by its molecular structure, which includes an imidazole ring attached to a propanoate group.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with the appropriate precursors. One common method involves the reaction of an imidazole derivative with an amino acid derivative under specific conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous ether.
Substitution: Nucleophiles like ammonia or halides, electrophiles like alkyl halides, under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated imidazoles, substituted propanoates.
Scientific Research Applications
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate has various applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biological studies to understand the role of imidazole derivatives in biological systems.
Medicine: It has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors in biological systems.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate is compared with other similar compounds, such as:
Imidazole: A simpler heterocyclic compound without the propanoate group.
Histamine: Another biologically active imidazole derivative.
This compound dihydrochloride: A related compound with additional hydrochloride groups.
Uniqueness: The presence of the propanoate group in this compound distinguishes it from other imidazole derivatives, providing unique chemical and biological properties.
Properties
IUPAC Name |
methyl 2-amino-3-(1H-imidazol-5-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRMEWOQUXOLDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902598 | |
Record name | NoName_3125 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7389-87-9 | |
Record name | Methyl L-histidinate dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007389879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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